Qyl-685

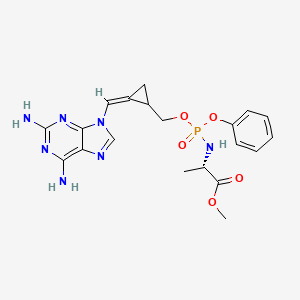

Description

Properties

CAS No. |

210355-14-9 |

|---|---|

Molecular Formula |

C20H24N7O5P |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2Z)-2-[(2,6-diaminopurin-9-yl)methylidene]cyclopropyl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H24N7O5P/c1-12(19(28)30-2)26-33(29,32-15-6-4-3-5-7-15)31-10-14-8-13(14)9-27-11-23-16-17(21)24-20(22)25-18(16)27/h3-7,9,11-12,14H,8,10H2,1-2H3,(H,26,29)(H4,21,22,24,25)/b13-9-/t12-,14?,33?/m0/s1 |

InChI Key |

XHUFBJWIETZGNX-QUADACEYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OCC\1C/C1=C/N2C=NC3=C(N=C(N=C32)N)N)OC4=CC=CC=C4 |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1CC1=CN2C=NC3=C(N=C(N=C32)N)N)OC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

QYL-685; QYL 685; QYL685; |

Origin of Product |

United States |

Foundational & Exploratory

Qyl-685: A Technical Guide to its Anti-HIV-1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a novel Z-methenylcyclopropane nucleoside analog incorporating a 2,6-diaminopurine base, which has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its mechanism of action is predicated on the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the available data on Qyl-685's mechanism of action, including its in vitro efficacy, resistance profile, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Qyl-685 is a prodrug that, upon entering a host cell, is presumed to be metabolized by cellular kinases into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for the HIV-1 reverse transcriptase. Incorporation of the Qyl-685 triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting the process of reverse transcription. This disruption prevents the synthesis of proviral DNA and subsequent integration into the host genome, effectively blocking viral replication.

The development of resistance to Qyl-685 through the M184I mutation in the HIV-1 reverse transcriptase strongly supports this proposed mechanism. The M184I mutation is a well-characterized resistance mechanism for several approved NRTIs, such as lamivudine (3TC) and emtricitabine (FTC). This mutation allows the reverse transcriptase to discriminate against the NRTI triphosphate, reducing its incorporation into the viral DNA.

Quantitative Efficacy Data

The anti-HIV-1 activity of Qyl-685 has been evaluated in various cell-based assays. The following tables summarize the key quantitative data from published studies.

| Assay System | HIV-1 Strain | IC50 (µM) | Reference |

| MT-2 Cells | LAI | 0.034 | [1][2] |

| PHA-PBM Cells | ERS104pre | 0.21 ± 0.05 | [1] |

Table 1: 50% Inhibitory Concentration (IC50) of Qyl-685 against HIV-1

| Parameter | Value (µM) | Cell Line | Reference |

| 50% Cytotoxic Concentration (CC50) | 23 | MT-2 | [3] |

Table 2: Cytotoxicity of Qyl-685

| HIV-1 Strain | EC50 (µM) | Fold Resistance | Reference |

| Wild-type (LAI) | 0.047 | 1 | [3] |

| Qyl-685 Resistant (P16) | 4.9 | 104 | [3] |

| M184I Mutant | 2.6 | 9 | [3] |

| M184V Mutant | 3.1 | 11 | [3] |

Table 3: 50% Effective Concentration (EC50) of Qyl-685 against Wild-Type and Resistant HIV-1 Strains

Resistance Profile

Prolonged exposure of HIV-1 to Qyl-685 in vitro leads to the selection of resistant viral variants. The primary mutation associated with Qyl-685 resistance is the M184I substitution in the reverse transcriptase enzyme[3]. This mutation confers a significant reduction in susceptibility to Qyl-685, as indicated by the increase in the EC50 value. Interestingly, the M184I mutation also confers cross-resistance to other NRTIs like lamivudine (3TC)[3].

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional Inhibition of HIV-1 Reverse Transcriptase: A First Step in Designing a Bifunctional Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Qyl-685: A Technical Overview of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a Z-methylenecyclopropane nucleoside analogue featuring a 2,6-diaminopurine base and a phenylphosphoralaninate moiety. This compound has been investigated for its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the in vitro antiviral activity of Qyl-685 against a range of human viruses, details the experimental methodologies used in these assessments, and illustrates key pathways and workflows. Although the global development of Qyl-685 has been discontinued, the data generated for this compound provide valuable insights into the structure-activity relationships of methylenecyclopropane nucleoside analogues as a class of antiviral agents.

Antiviral Activity Spectrum

Qyl-685 has demonstrated a varied spectrum of antiviral activity, with notable potency against Human Immunodeficiency Virus (HIV) and several herpesviruses. The following tables summarize the quantitative data on its efficacy and cytotoxicity.

Table 1: Anti-HIV Activity of Qyl-685

| Virus Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |

| HIV-1 (LAI) | Qyl-685 | 0.034 | 23 | 676 | MT-2 |

| HIV-1 (M184I Mutant) | Qyl-685 | >8 (104-fold increase) | 23 | <2.9 | MT-2 |

| HIV-2 | Qyl-685 | Potent and specific activity reported | Not specified | Not specified | Not specified |

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.

Table 2: Anti-Herpesvirus Activity of Qyl-685 and Related Compounds

While specific data for Qyl-685 against all herpesviruses is not available, studies on closely related Z-series methylenecyclopropane analogues with a 2,6-diaminopurine base provide strong indicative data. Qyl-685 is the phenylphosphoralaninate prodrug of the 2,6-diaminopurine Z-methylenecyclopropane nucleoside.

| Virus | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Method | Cell Line |

| HCMV (AD169) | 2,6-diaminopurine analogue | 0.8 | >100 | >125 | Plaque Reduction | HFF |

| MCMV | 2,6-diaminopurine analogue | 0.5 | >100 | >200 | Plaque Reduction | MEF |

| HSV-1 | 2,6-diaminopurine analogue | >100 | >100 | - | Plaque Reduction | HFF |

| HSV-2 | 2,6-diaminopurine analogue | >100 | >100 | - | Plaque Reduction | HFF |

| VZV | 2,6-diaminopurine analogue | 12 | >100 | >8.3 | Plaque Reduction | HFF |

| EBV | 2,6-diaminopurine analogue | 1.5 | >100 | >66.7 | ELISA | P3HR-1 |

HCMV (Human Cytomegalovirus), MCMV (Murine Cytomegalovirus), HSV-1 (Herpes Simplex Virus 1), HSV-2 (Herpes Simplex Virus 2), VZV (Varicella-Zoster Virus), EBV (Epstein-Barr Virus). HFF (Human Foreskin Fibroblast), MEF (Mouse Embryo Fibroblast).

Table 3: Anti-Hepatitis B Virus (HBV) Activity of Qyl-685

Quantitative EC₅₀ values for Qyl-685 against HBV are not detailed in the reviewed literature. However, multiple sources confirm its activity.

| Virus Strain | Compound | Activity |

| Wild-type HBV | Qyl-685 | Potent inhibitor |

| Lamivudine-resistant HBV | Qyl-685 | Able to suppress |

| Penciclovir-resistant HBV | Qyl-685 | Able to suppress |

Mechanism of Action

Qyl-685 is a nucleoside analogue reverse transcriptase inhibitor (NRTI). As a prodrug, it is designed to deliver the active nucleoside monophosphate into the cell more efficiently. The active triphosphate form of the parent nucleoside competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of herpesviruses and HBV). Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropane ring terminates DNA chain elongation.

Resistance to Qyl-685 in HIV-1 has been shown to be conferred by the M184I mutation in the reverse transcriptase enzyme.[1] This mutation is well-known to cause resistance to other nucleoside analogues like lamivudine (3TC).

Figure 1: Proposed mechanism of action for Qyl-685.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Qyl-685's antiviral activity.

Anti-HIV Activity Assay

-

Cell Line: MT-2 cells were utilized for these experiments. These are human T-cell leukemia cells that are highly susceptible to HIV-1 infection.

-

Virus Strain: The HIV-1 LAI strain was used as the wild-type virus.

-

Assay Procedure:

-

MT-2 cells were infected with HIV-1 LAI at a specific multiplicity of infection.

-

The infected cells were then cultured in the presence of varying concentrations of Qyl-685.

-

After a 7-day incubation period, the cell culture supernatant was collected.

-

The amount of p24 Gag protein in the supernatant was quantified using a radioimmunoassay. The p24 protein is a core structural protein of HIV, and its concentration is a reliable marker of viral replication.

-

The 50% effective concentration (EC₅₀) was determined by comparing the p24 production in drug-treated cultures to that in untreated control cultures.

-

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was determined by exposing uninfected MT-2 cells to a range of Qyl-685 concentrations and assessing cell viability.

Figure 2: Experimental workflow for determining anti-HIV activity.

Anti-Herpesvirus Plaque Reduction Assay

-

Cell Lines: Human foreskin fibroblast (HFF) cells were used for HCMV, HSV-1, HSV-2, and VZV. Murine embryo fibroblast (MEF) cells were used for MCMV.

-

Virus Strains: Laboratory strains such as HCMV (AD169) were used.

-

Assay Procedure:

-

Confluent monolayers of the appropriate cell line were infected with the respective herpesvirus.

-

After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of the test compound.

-

The plates were incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

-

The cells were then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in the drug-treated wells was counted and compared to the number in untreated control wells to determine the EC₅₀.

-

Anti-EBV ELISA

-

Cell Line: P3HR-1 cells, a human B-cell line latently infected with EBV that can be induced to enter the lytic cycle, were used.

-

Assay Procedure:

-

P3HR-1 cells were treated with an inducing agent (e.g., a phorbol ester) to activate the EBV lytic cycle in the presence of different concentrations of the test compound.

-

After an incubation period, the level of a specific viral antigen, such as the viral capsid antigen (VCA), was measured using an enzyme-linked immunosorbent assay (ELISA).

-

The EC₅₀ was calculated based on the reduction of viral antigen expression in treated cells compared to untreated cells.

-

Anti-HBV Activity Assessment

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions, are commonly used.

-

Assay Procedure:

-

HepG2.2.15 cells were cultured in the presence of various concentrations of the test compound.

-

The culture medium was replaced periodically with fresh medium containing the compound.

-

After a defined period, the supernatant was collected, and the amount of extracellular HBV DNA was quantified using Southern blot analysis or quantitative PCR.

-

The EC₅₀ was determined by the reduction in HBV DNA levels in the treated cells compared to the untreated controls.

-

Conclusion

Qyl-685 demonstrated a promising in vitro antiviral profile, particularly against HIV and a range of herpesviruses. Its mechanism as a nucleoside analogue chain terminator is well-established for this class of compounds. The emergence of the M184I resistance mutation in HIV-1 highlights a common pathway for viral escape from such inhibitors. While the clinical development of Qyl-685 was halted, the data from its preclinical evaluation contribute to the broader understanding of methylenecyclopropane nucleoside analogues and can inform the design and development of future antiviral therapeutics. The established activity against drug-resistant HBV strains also suggests that this chemical scaffold may hold potential for addressing challenges in the treatment of chronic hepatitis B.

References

Qyl-685 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Qyl-685. Due to the limited availability of published research specifically on Qyl-685, this document summarizes its known chemical and physical properties. Furthermore, based on its structural characteristics as a phosphoro-L-alaninate diester of a nucleoside analogue, a probable mechanism of action is proposed and detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Properties

Qyl-685, systematically named methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a complex organic molecule.[1] Its chemical identity is confirmed by its CAS number, 210355-14-9.[1] The key chemical and physical properties of Qyl-685 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate | [1] |

| CAS Number | 210355-14-9 | [1] |

| Molecular Formula | C20H24N7O5P | [1] |

| Molecular Weight | 473.42 g/mol | [1] |

| Physical Form | Solid powder | [1] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [1] |

Proposed Mechanism of Action: A Prodrug Approach

While specific studies on the mechanism of action for Qyl-685 are not publicly available, its chemical structure strongly suggests that it functions as a prodrug. Qyl-685 is a phosphoro-L-alaninate diester of a nucleoside analogue. This chemical motif is characteristic of a class of prodrugs designed to enhance the intracellular delivery of the active nucleoside monophosphate.

The proposed activation pathway involves several intracellular enzymatic steps. This strategy is employed to overcome the poor membrane permeability of negatively charged phosphate groups, thereby increasing the bioavailability of the active compound.

Proposed Intracellular Activation Pathway of Qyl-685

Caption: Proposed intracellular activation pathway of Qyl-685.

Experimental Protocols

A thorough search of publicly available scientific literature and databases did not yield specific experimental protocols for the synthesis or biological evaluation of Qyl-685. Researchers interested in studying this compound may need to develop their own methodologies based on protocols for structurally similar nucleoside analogue prodrugs.

Conclusion

Qyl-685 is a chemical entity with a well-defined structure, yet its biological and pharmacological properties remain largely unexplored in the public domain. Its classification as a phosphoro-L-alaninate diester of a nucleoside analogue provides a strong basis for a hypothesized prodrug mechanism of action, which would involve intracellular enzymatic activation to release the active nucleoside monophosphate. This guide provides the foundational chemical information and a scientifically plausible, albeit theoretical, mechanism of action to stimulate and inform future research into this compound. Further experimental validation is necessary to elucidate the precise biological activity and therapeutic potential of Qyl-685.

References

The Discovery and Synthesis of LJH685: A Potent and Selective ERK5 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of LJH685, a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the ERK5 signaling pathway.

Introduction

Extracellular Signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key component of a signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of various diseases, most notably cancer, where it is often overexpressed and contributes to tumor growth and progression. This has made ERK5 an attractive target for therapeutic intervention. LJH685 has emerged as a highly potent and selective small molecule inhibitor of ERK5, demonstrating significant anti-proliferative activity in various cancer cell lines.

Discovery of LJH685

The discovery of LJH685 was the result of a structure-based drug design approach, which began with a moderately potent and unselective screening hit. Through iterative cycles of chemical synthesis and biological testing, researchers were able to optimize the initial scaffold to enhance both potency and selectivity for ERK5. This effort culminated in the identification of LJH685 (also known as NVP-LJH685).

Physicochemical Properties and Identification

| Property | Value |

| Chemical Name | N-[3-[[5-chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-methanesulfonamide |

| CAS Number | 1431698-12-3 |

| Molecular Formula | C19H16ClN5O2S |

| Molecular Weight | 429.9 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Biological Activity and Selectivity

LJH685 is a highly potent inhibitor of ERK5 with a reported half-maximal inhibitory concentration (IC50) of 8 nM. Its selectivity has been extensively profiled against a large panel of kinases, demonstrating a high degree of specificity for ERK5.

In Vitro Potency

| Parameter | Value |

| ERK5 IC50 | 8 nM |

Cellular Activity

LJH685 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 0.5 |

| MV-4-11 | Leukemia | 0.4 |

| A549 | Lung Cancer | 0.8 |

| HCT 116 | Colon Cancer | 0.4 |

| MDA-MB-231 | Breast Cancer | 0.5 |

Kinase Selectivity

LJH685 was tested for its selectivity against a panel of 284 other kinases and was found to be highly selective for ERK5 at a concentration of 1 µM.

Synthesis of LJH685

The synthesis of LJH685 is a multi-step process that involves the formation of a key pyrimidine intermediate followed by a Suzuki coupling reaction.

Synthetic Scheme

Caption: Synthetic route for LJH685.

Experimental Protocol

Step 1: Synthesis of the 2-aminopyrimidine derivative

Commercially available 2,4,5-trichloropyrimidine is reacted with 3-amino-N-methylbenzenesulfonamide. This nucleophilic aromatic substitution is typically carried out in the presence of a palladium catalyst in a suitable solvent system. The reaction mixture is heated to facilitate the reaction. Upon completion, the product is isolated and purified using standard chromatographic techniques.

Step 2: Suzuki Coupling to Yield LJH685

The 2-aminopyrimidine derivative obtained from the previous step is then subjected to a Suzuki coupling reaction with indole-4-boronic acid. This palladium-catalyzed cross-coupling reaction forms the final product, LJH685. The reaction is carried out in an appropriate solvent with a suitable base. Following the reaction, LJH685 is isolated and purified to yield a crystalline solid.

Mechanism of Action and Signaling Pathway

LJH685 exerts its anti-proliferative effects by directly inhibiting the kinase activity of ERK5. The ERK5 signaling pathway is activated by various upstream stimuli, including growth factors and stress signals. This leads to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of ERK5. Activated ERK5 then translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell proliferation and survival. By inhibiting ERK5, LJH685 blocks these downstream events.

Caption: The ERK5 signaling pathway and the inhibitory action of LJH685.

Preclinical Development

LJH685 is currently in the preclinical stage of development for the treatment of cancer. In vivo studies have shown its efficacy in a mouse xenograft model of leukemia, highlighting its potential as a therapeutic agent. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety profile in more advanced preclinical models.

Conclusion

LJH685 is a novel, potent, and selective inhibitor of ERK5 that has demonstrated significant anti-proliferative activity in a variety of cancer cell lines. Its discovery through a structure-based design approach and its promising preclinical data make it an important tool for studying the role of ERK5 in cancer and a potential candidate for further drug development. The detailed synthetic route and biological data presented in this guide provide a valuable resource for researchers in the field of oncology and medicinal chemistry.

In Vitro Efficacy of Qyl-685 Against HIV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of Qyl-685, a phenylphosphoralaninate prodrug of a Z-methylenecyclopropane nucleoside analogue, against the Human Immunodeficiency Virus (HIV). This document details the quantitative antiviral activity, experimental methodologies employed in its evaluation, and the underlying mechanism of action and resistance.

Quantitative In Vitro Efficacy of Qyl-685

The anti-HIV-1 activity of Qyl-685 has been evaluated against both wild-type and drug-resistant strains of the virus. The key quantitative data are summarized in the table below.

| Compound | HIV-1 Strain | EC50 (µM) * | Fold Difference in EC50 |

| Qyl-685 | HIV-1LAI (Wild-Type) | 0.047 | - |

| Qyl-685 | HIV-1P16 (Qyl-685 Resistant) | 4.9 | 104 |

| Qyl-609 | HIV-1LAI (Wild-Type) | 0.012 | - |

| Qyl-609 | HIV-1P16 (Qyl-685 Resistant) | >0.49 | >41 |

| 3TC | HIV-1LAI (Wild-Type) | Not explicitly stated | - |

| 3TC | HIV-1P16 (Qyl-685 Resistant) | Not explicitly stated | >1,100 |

*EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data sourced from a study on in vitro induction of resistance[1].

Note on Cytotoxicity and Selectivity Index: The 50% cytotoxic concentration (CC50) for Qyl-685 was not reported in the primary literature reviewed. The CC50 is a critical parameter for determining the selectivity index (SI), which is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). The selectivity index provides a measure of the therapeutic window of a drug, with a higher SI indicating greater selectivity for antiviral activity over cellular toxicity. Without the CC50 value, the selectivity index for Qyl-685 cannot be calculated.

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro anti-HIV activity and cytotoxicity of compounds like Qyl-685.

Anti-HIV Activity Assay (MTT-based)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell-based system. The protocol described is a common method used for evaluating nucleoside reverse transcriptase inhibitors.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

-

Cell Line: MT-2 cells (a human T-cell line susceptible to HIV-1 infection).

-

Virus: HIV-1LAI (a laboratory-adapted strain of HIV-1).

-

Test Compound: Qyl-685, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing Agent: Acidified isopropanol or dimethyl sulfoxide (DMSO).

-

Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates at a predetermined density.

-

Compound Dilution: A serial dilution of the test compound (Qyl-685) is prepared in culture medium.

-

Infection: Cells are infected with a standardized amount of HIV-1LAI.

-

Treatment: The diluted test compound is added to the infected cells. Control wells include infected cells without the drug (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

MTT Assay:

-

The MTT reagent is added to each well.

-

The plates are incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

The solubilizing agent is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell protection is calculated relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-based)

This assay assesses the toxicity of the test compound on uninfected cells to determine the CC50.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

Cell Line: MT-2 cells (or another relevant human cell line).

-

Test Compound: Qyl-685, dissolved in an appropriate solvent.

-

Culture Medium: RPMI 1640 supplemented with FBS, penicillin, and streptomycin.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing Agent: Acidified isopropanol or DMSO.

-

Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.

-

Compound Dilution: A serial dilution of Qyl-685 is prepared in the culture medium.

-

Treatment: The diluted compound is added to the uninfected cells. Control wells contain cells with no compound.

-

Incubation: The plates are incubated for the same duration as the anti-HIV activity assay.

-

MTT Assay: The MTT assay is performed as described in the anti-HIV activity protocol.

-

Data Analysis: The absorbance is measured, and the percentage of cytotoxicity is calculated relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for determining the in vitro efficacy of an anti-HIV compound like Qyl-685.

Caption: Workflow for determining the in vitro anti-HIV efficacy and cytotoxicity of Qyl-685.

Mechanism of Action and Resistance Pathway

Qyl-685 is a nucleoside reverse transcriptase inhibitor (NRTI). It acts by being incorporated into the growing viral DNA chain, causing premature chain termination. Resistance to Qyl-685 has been linked to a specific mutation in the reverse transcriptase enzyme.

Caption: Mechanism of action of Qyl-685 and the development of resistance via the M184I mutation.

References

Qyl-685 (CAS RN: 210355-14-9): A Technical Guide for Researchers

An In-depth Analysis of a Potent Anti-HIV-1 Nucleoside Analogue

This technical guide provides a comprehensive overview of Qyl-685 (CAS RN: 210355-14-9), a Z-methenylcyclopropane nucleoside analogue containing a 2,6-diaminopurine base. Developed as a phosphoralaninate prodrug, Qyl-685 demonstrates potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to established nucleoside reverse transcriptase inhibitors (NRTIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, antiviral activity, resistance profile, and relevant experimental protocols.

Core Compound Data

| Property | Value |

| CAS Number | 210355-14-9 |

| Chemical Name | methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate |

| Molecular Formula | C20H24N7O5P |

| Molecular Weight | 473.42 g/mol |

| Class | Z-methenylcyclopropane nucleoside analogue; Aryloxy phosphoramidate prodrug (ProTide) |

| Primary Target | HIV-1 Reverse Transcriptase |

Mechanism of Action and Intracellular Activation

Qyl-685 is a prodrug designed for efficient intracellular delivery of its active nucleoside monophosphate form. As an aryloxy phosphoramidate ProTide, it leverages cellular enzymes to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues.

The proposed intracellular activation pathway is a multi-step enzymatic process:

-

Ester Hydrolysis: Upon cell entry, the L-alanine methyl ester moiety is hydrolyzed by a cellular esterase, such as Cathepsin A or a carboxyesterase, to yield a carboxylate intermediate.

-

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate and the subsequent expulsion of the phenoxy group.

-

Phosphoramidase Cleavage: The P-N bond of the alaninyl phosphoramidate is cleaved by a phosphoramidase, likely a Histidine Triad Nucleotide-binding protein (HINT), to release the free 5'-monophosphate of the parent nucleoside analogue.

-

Sequential Phosphorylation: Cellular kinases then phosphorylate the monophosphate to the diphosphate and subsequently to the active 5'-triphosphate metabolite.

-

Chain Termination: The active triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase and, once incorporated into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.

Antiviral Activity

Qyl-685 exhibits potent activity against HIV-1, as demonstrated in cell-based assays. Its efficacy is significantly higher than that of its parent nucleoside, highlighting the success of the ProTide approach in enhancing antiviral potency.

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| HIV-1LAI (Wild-Type) | MT-2 | 0.034 | [1] |

| HIV-1M184I Mutant | MT-2 | 3.54 | [2] |

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%.

Resistance Profile

The primary mechanism of resistance to Qyl-685 involves mutations in the viral reverse transcriptase enzyme. In vitro selection studies have identified the M184I mutation as a key determinant of resistance.

| Mutation | Fold-Change in Resistance to Qyl-685 | Cross-Resistance | Reference |

| M184I | 104-fold | Lamivudine (3TC) (>1,100-fold) | [2] |

The M184I mutation, and the related M184V mutation, are well-characterized resistance pathways for several NRTIs, most notably Lamivudine (3TC) and Emtricitabine (FTC). While this mutation confers high-level resistance to Qyl-685, it can also re-sensitize the virus to other NRTIs like Zidovudine (AZT) and reduce viral fitness in the absence of the drug.[3][4]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is based on the methodology used to determine the EC50 of Qyl-685 against HIV-1 in MT-2 cells.

Methodology:

-

Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.

-

Infection: Cells are exposed to a standardized amount of HIV-1 (e.g., 100 times the 50% tissue culture infectious dose, TCID50).

-

Drug Application: Immediately following infection, serial dilutions of Qyl-685 are added to the wells.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

-

Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Selection of Drug-Resistant HIV-1 Variants

This protocol describes the process of generating drug-resistant viral strains through continuous culture in the presence of escalating drug concentrations.

Methodology:

-

Initial Culture: MT-2 cells are infected with wild-type HIV-1LAI and cultured in the presence of a sub-inhibitory concentration of Qyl-685 (e.g., an initial concentration of 0.5 µM).[2]

-

Monitoring and Passage: Viral replication is monitored by observing the cytopathic effect (CPE) on the MT-2 cells.

-

Supernatant Harvest: When viral replication is evident, the culture supernatant, containing progeny virions, is harvested.

-

Escalation and Re-infection: The harvested virus is used to infect fresh MT-2 cells, and the concentration of Qyl-685 in the culture medium is incrementally increased.

-

Iterative Process: This process of harvesting, re-infecting, and escalating the drug concentration is repeated for multiple passages. In the case of Qyl-685, this was carried out for 16 passages, with the final concentration reaching 8 µM.[2]

-

Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells, and the reverse transcriptase coding region of the pol gene is sequenced to identify mutations associated with resistance.

Conclusion

Qyl-685 is a potent anti-HIV-1 agent that effectively utilizes the ProTide strategy to deliver its active form into target cells. Its high efficacy against wild-type HIV-1 is notable, although its clinical utility may be impacted by the rapid emergence of the M184I resistance mutation, which confers cross-resistance to lamivudine. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the field of antiretroviral drug discovery and development, facilitating further investigation into the therapeutic potential of methylenecyclopropane nucleoside analogues and the mechanisms of HIV-1 drug resistance.

References

Qyl-685: A Technical Guide on a Novel 2,6-Diaminopurine-Containing Nucleoside Analogue for HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qyl-685 is a promising anti-HIV-1 agent that belongs to the class of methylenecyclopropane nucleoside analogues. It is a phosphoro-L-alaninate prodrug designed for enhanced cellular uptake and intracellular activation. The core structure of Qyl-685 incorporates 2,6-diaminopurine, a key feature that contributes to its mechanism of action as a potent reverse transcriptase inhibitor. This technical guide provides a comprehensive overview of Qyl-685, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Introduction

The development of novel nucleoside reverse transcriptase inhibitors (NRTIs) remains a cornerstone of anti-HIV-1 therapy, particularly in the face of emerging drug resistance. Qyl-685 represents a significant advancement in this area, combining a unique methylenecyclopropane scaffold with the purine analogue 2,6-diaminopurine. This combination, coupled with a phosphoro-L-alaninate prodrug moiety, results in potent in vitro activity against HIV-1, including strains resistant to other NRTIs.

The Role of 2,6-Diaminopurine

2,6-diaminopurine (DAP) is an analogue of adenine that can be incorporated into nucleic acids. A key feature of DAP is its ability to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine. This enhanced binding affinity can lead to greater stability of the DNA duplex. In the context of Qyl-685, the presence of 2,6-diaminopurine is critical for its function as a reverse transcriptase inhibitor. Once converted to its active triphosphate form, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

Mechanism of Action

Qyl-685 is a prodrug that requires intracellular activation to exert its antiviral effect. The proposed mechanism of action involves a multi-step enzymatic conversion.

Intracellular Activation Pathway

The phosphoro-L-alaninate moiety of Qyl-685 facilitates its entry into the cell. Once inside, it undergoes a series of enzymatic reactions to yield the active triphosphate metabolite. A key enzyme in the initial activation of phosphoro-L-alaninate prodrugs is Cathepsin A, a lysosomal carboxypeptidase.[1]

Caption: Intracellular activation and mechanism of action of Qyl-685.

Inhibition of HIV-1 Reverse Transcriptase

The active triphosphate form of Qyl-685 acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the nascent viral DNA strand. Due to the modification in the sugar moiety (the methylenecyclopropane ring), the incorporated Qyl-685 terminates the DNA chain elongation, thus halting viral replication.

Quantitative Data

The in vitro anti-HIV-1 activity of Qyl-685 has been evaluated in MT-2 cells. The following table summarizes the available quantitative data.

| Compound | IC50 (µM) vs HIV-1 in MT-2 cells | CC50 (µM) in MT-2 cells | Selectivity Index (SI = CC50/IC50) |

| Qyl-685 | 0.034 | Not Reported | Not Reported |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Synthesis of Qyl-685

While the specific synthesis protocol for Qyl-685 is not detailed in the available literature, the general synthesis of methylenecyclopropane nucleoside phosphoro-L-alaninate diesters involves a multi-step process.

Caption: General synthetic workflow for Qyl-685.

A plausible synthetic route would involve the coupling of a protected 2,6-diaminopurine base with a suitable methylenecyclopropane precursor, followed by deprotection and subsequent phosphorylation with L-alanine methyl phenyl phosphorochloridate to yield the final prodrug, Qyl-685.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of Qyl-685 against HIV-1 in MT-2 cells by measuring the level of the viral p24 antigen.

Materials:

-

MT-2 cells (a human T-cell leukemia cell line)[2]

-

HIV-1 viral stock

-

Qyl-685

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

HIV-1 p24 antigen capture ELISA kit

-

Plate reader

Procedure:

-

Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare serial dilutions of Qyl-685 in complete medium.

-

Infection: Add 50 µL of the appropriate HIV-1 dilution to each well (except for cell control wells).

-

Treatment: Immediately add 50 µL of the corresponding Qyl-685 dilution to the infected wells. Include wells with infected cells and no compound (virus control) and wells with uninfected cells and no compound (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

p24 Measurement: After incubation, centrifuge the plate and collect the cell-free supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.[3][4][5]

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of Qyl-685 compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro anti-HIV-1 p24 antigen assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Qyl-685 in MT-2 cells using the MTT assay.

Materials:

-

MT-2 cells

-

Qyl-685

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare serial dilutions of Qyl-685 in complete medium.

-

Treatment: Add 100 µL of the Qyl-685 dilutions to the wells. Include wells with cells and no compound (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Qyl-685 compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Conclusion

Qyl-685 is a potent anti-HIV-1 nucleoside analogue that leverages the unique properties of 2,6-diaminopurine and a methylenecyclopropane scaffold. Its prodrug design facilitates efficient intracellular delivery and activation. The detailed protocols provided in this guide will be valuable for researchers in the fields of virology and drug development for the further evaluation and characterization of Qyl-685 and similar compounds. Further studies are warranted to determine its cytotoxicity profile and in vivo efficacy to fully assess its therapeutic potential.

References

- 1. Two types of HTLV-1 particles are released from MT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Direct and Quantitative Single-Cell Analysis of Human Immunodeficiency Virus Type 1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellosaurus cell line MT-2 (CVCL_2631) [cellosaurus.org]

- 6. researchgate.net [researchgate.net]

Qyl-685: A Z-Methenylcyclopropane Nucleoside with Potent Anti-HIV-1 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Qyl-685 is a novel Z-methenylcyclopropane nucleoside analog that has demonstrated significant promise as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs, Qyl-685 undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT). This technical guide provides a comprehensive overview of Qyl-685, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its synthesis and evaluation.

Introduction

The ongoing challenge in the management of HIV-1 infection is the emergence of drug-resistant viral strains. This necessitates the continuous development of novel antiretroviral agents with improved potency, favorable resistance profiles, and enhanced safety. Z-methenylcyclopropane nucleoside analogs represent a promising class of compounds designed to meet these needs. Qyl-685, a 2,6-diaminopurine derivative, is a standout molecule in this class, exhibiting potent activity against both wild-type and drug-resistant HIV-1 strains. A key structural feature of Qyl-685 is the addition of a methyl phenyl phosphoro-L-alaninate moiety, which significantly enhances its anti-HIV-1 activity.

Mechanism of Action

The antiviral activity of Qyl-685 is contingent upon its intracellular conversion to the active triphosphate metabolite. This process is initiated by cellular kinases, which sequentially phosphorylate the parent nucleoside analog.

Signaling Pathway of Qyl-685 Activation and Action

Figure 1: Proposed mechanism of action for Qyl-685.

Once formed, Qyl-685 triphosphate competes with natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent viral DNA chain by HIV-1 RT. The incorporation of Qyl-685 monophosphate leads to chain termination due to the modified cyclopropane ring, which prevents the formation of a phosphodiester bond with the incoming nucleotide. This effectively halts viral DNA synthesis and, consequently, viral replication.

Quantitative Data Presentation

The antiviral activity of Qyl-685 has been evaluated in various cell-based assays against different strains of HIV-1. The key parameters measured are the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

| Parameter | HIV-1 Strain | Cell Line | Value (µM) | Reference |

| IC50 | Wild-type (LAI) | MT-2 | 0.034 | [1] |

| IC50 | Zidovudine-resistant | - | Active | [1] |

| IC50 | Didanosine-resistant | - | Active | [1] |

| IC50 | Multi-dideoxynucleoside-resistant | - | Active | [1] |

| IC50 | HIV-2 (ROD) | MT-2 | 0.38 ± 0.13 | [1] |

| EC50 | Wild-type (wt) | - | - | [2] |

| EC50 | M184V mutant | - | 11-fold higher than wt | [2] |

| EC50 | M184I mutant | - | 9-fold higher than wt | [2] |

| CC50 | - | - | 23 | [2] |

Table 1: In vitro anti-HIV-1 activity and cytotoxicity of Qyl-685.

Experimental Protocols

Synthesis of Z-Methenylcyclopropane Nucleoside Analogs (General Procedure)

The synthesis of Z-methenylcyclopropane nucleoside analogs like Qyl-685 generally involves the stereoselective alkylation of a purine base with a suitable cyclopropane derivative.

Experimental Workflow for Synthesis

Figure 2: General synthetic workflow for Qyl-685.

Methodology:

-

Protection of the Purine Base: The 2,6-diaminopurine base is appropriately protected to ensure regioselective alkylation at the N9 position.

-

Alkylation-Elimination: The protected purine is reacted with a stereoisomeric mixture of ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). This reaction proceeds via an alkylation-elimination mechanism to yield the (Z)- and (E)-isomers of the carbethoxycyclopropylidene purine.

-

Isomer Separation: The desired Z-isomer is separated from the E-isomer using chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: The ester group on the cyclopropane ring is hydrolyzed to a carboxylic acid.

-

Reduction: The carboxylic acid is reduced to a hydroxymethyl group.

-

Deprotection: The protecting groups on the purine base are removed.

-

Phosphoro-L-alaninate Coupling: The hydroxymethyl group is coupled with methyl phenyl phosphoro-L-alaninate to yield the final product, Qyl-685.

In Vitro HIV-1 Antiviral Activity Assay (MTT Method)

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of a compound using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method, which measures cell viability.

Experimental Workflow for Antiviral Assay

Figure 3: Workflow for the MTT-based antiviral activity assay.

Methodology:

-

Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Compound Preparation: Prepare a stock solution of Qyl-685 in DMSO and make serial dilutions in culture medium.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the diluted compound to triplicate wells.

-

Add 5 x 104 MT-4 cells in 50 µL of medium to each well.

-

Add 50 µL of HIV-1 stock (e.g., strain IIIB) at a predetermined multiplicity of infection (MOI) to the appropriate wells.

-

Include control wells with cells only (for CC50 determination) and cells with virus but no compound.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of acidified isopropanol (0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection (antiviral activity) and cell viability (cytotoxicity) for each compound concentration.

-

Determine the EC50 and CC50 values by regression analysis.

-

Resistance Profile

A key aspect of any new antiretroviral agent is its susceptibility to resistance mutations. Studies have shown that the M184I and M184V mutations in the HIV-1 reverse transcriptase can confer reduced susceptibility to Qyl-685.[2] However, the fold-increase in the EC50 for Qyl-685 against these mutants is significantly less than that observed for some other NRTIs, such as lamivudine (3TC). This suggests that Qyl-685 may retain partial activity against certain 3TC-resistant strains of HIV-1.

Conclusion

Qyl-685 is a potent Z-methenylcyclopropane nucleoside analog with significant in vitro activity against a range of HIV-1 strains, including those resistant to other nucleoside inhibitors. Its unique chemical structure and mechanism of action make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and detailed resistance profile of Qyl-685 is warranted to fully elucidate its therapeutic potential.

References

- 1. In Vitro Anti-Human Immunodeficiency Virus Activities of Z- and E-Methylenecyclopropane Nucleoside Analogues and Their Phosphoro-l-Alaninate Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Induction of Human Immunodeficiency Virus Type 1 Variants Resistant to Phosphoralaninate Prodrugs of Z-Methylenecyclopropane Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Qyl-685 in Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a novel investigational compound demonstrating potential antiviral activity. These application notes provide a comprehensive guide for the utilization of Qyl-685 in in vitro cell culture systems to assess its efficacy and cytotoxicity against a range of viruses. The following protocols are designed to be adapted by researchers for specific viruses and cell lines of interest.

Data Presentation

The antiviral activity and cytotoxicity of Qyl-685 are summarized in the tables below. These values are essential for determining the therapeutic window of the compound.

Table 1: Antiviral Activity of Qyl-685

| Virus | Cell Line | EC50 (µM) | Assay Type |

| [Insert Virus Name] | [Insert Cell Line] | [Insert EC50 Value] | Plaque Reduction Assay |

| [Insert Virus Name] | [Insert Cell Line] | [Insert EC50 Value] | Virus Yield Reduction |

| [Insert Virus Name] | [Insert Cell Line] | [Insert EC50 Value] | CPE Inhibition Assay |

EC50 (50% effective concentration) is the concentration of Qyl-685 that inhibits viral activity by 50%.

Table 2: Cytotoxicity of Qyl-685

| Cell Line | CC50 (µM) | Assay Type |

| [Insert Cell Line] | [Insert CC50 Value] | MTT Assay |

| [Insert Cell Line] | [Insert CC50 Value] | LDH Assay |

| [Insert Cell Line] | [Insert CC50 Value] | Neutral Red Uptake |

CC50 (50% cytotoxic concentration) is the concentration of Qyl-685 that results in 50% cell death.

Table 3: Selectivity Index of Qyl-685

| Virus | Cell Line | Selectivity Index (SI) |

| [Insert Virus Name] | [Insert Cell Line] | [Insert SI Value] |

The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus and host cell line being investigated.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Qyl-685 that is toxic to the host cells.

Materials:

-

Host cells (e.g., Vero, A549, MDCK)

-

Cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Qyl-685 stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Qyl-685 in cell culture medium.

-

Remove the medium from the cells and add 100 µL of the different concentrations of Qyl-685 to the wells. Include a "cells only" control with medium alone.

-

Incubate the plate for 48-72 hours (duration should be consistent with the antiviral assay).

-

After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the concentration of Qyl-685.

Protocol 2: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

Qyl-685 stock solution

-

Cell culture medium

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the virus in serum-free medium.

-

In separate tubes, mix the virus dilutions with equal volumes of the desired concentrations of Qyl-685 or medium (for virus control). Incubate for 1 hour at 37°C.

-

Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing the respective concentrations of Qyl-685 to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the concentration of Qyl-685.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

-

Host cells in 24-well or 48-well plates

-

Virus stock

-

Qyl-685 stock solution

-

Cell culture medium

Procedure:

-

Seed host cells in 24-well plates and grow to 90-100% confluency.

-

Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 or 0.1.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add fresh medium containing serial dilutions of Qyl-685 to the wells. Include a virus control with medium only.

-

Incubate the plates for 24-72 hours (depending on the virus replication cycle).

-

Harvest the cell culture supernatant at the end of the incubation period.

-

Determine the virus titer in the supernatant using a standard titration method, such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Calculate the reduction in virus yield for each concentration of Qyl-685 compared to the virus control.

-

Determine the EC50 value by plotting the percentage of virus yield reduction against the concentration of Qyl-685.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for Qyl-685.

Caption: Workflow for antiviral testing of Qyl-685.

Caption: Hypothetical mechanism of Qyl-685 action.

Application Notes and Protocols for Qyl-685 in HIV Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a potent Z-methenylcyclopropane nucleoside analog of 2,6-diaminopurine that has demonstrated significant in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), Qyl-685 acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. Notably, Qyl-685 has shown efficacy against HIV-1 strains that are resistant to other established NRTIs, such as zidovudine (AZT) and didanosine (ddI), making it a valuable tool for studying the mechanisms of HIV drug resistance and for the development of new antiretroviral therapies.

These application notes provide detailed protocols for utilizing Qyl-685 to investigate HIV-1 drug resistance, including methods for assessing its antiviral activity, determining its cytotoxicity, and generating and characterizing resistant viral strains.

Mechanism of Action

Qyl-685 is a prodrug that, upon entering a host cell, is phosphorylated by host cellular kinases to its active triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase (RT). Once incorporated, the modified structure of Qyl-685 prevents the formation of the next 5' to 3' phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication. Resistance to Qyl-685 has been associated with specific mutations in the HIV-1 reverse transcriptase gene, most notably the M184I substitution.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Qyl-685

| HIV-1 Strain | Cell Line | Assay | IC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |

| Wild-Type (LAI) | MT-2 | Syncytia Formation | 0.034 | >100 | >2941 |

| Zidovudine-Resistant | MT-2 | Syncytia Formation | N/A⁴ | >100 | N/A |

| Didanosine-Resistant | MT-2 | Syncytia Formation | N/A⁴ | >100 | N/A |

| Qyl-685-Resistant (M184I) | MT-2 | Syncytia Formation | >3.5 (104-fold increase) | >100 | <28.6 |

¹IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. ²CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. ³Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates a more favorable therapeutic window. ⁴While specific IC₅₀ values against Zidovudine and Didanosine resistant strains were not provided in the primary literature, Qyl-685 was reported to be active against these strains.[1][2]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using MT-2 Cell-Based Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of Qyl-685 against HIV-1 replication by observing the inhibition of virus-induced syncytia formation in MT-2 cells.

Materials:

-

Qyl-685

-

MT-2 cells

-

HIV-1 stock (e.g., LAI strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

Procedure:

-

Seed MT-2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Qyl-685 in culture medium.

-

Add 50 µL of the Qyl-685 dilutions to the appropriate wells. Include a no-drug control.

-

Infect the cells by adding 50 µL of a diluted HIV-1 stock to each well, except for the uninfected control wells. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After incubation, examine the plates under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

-

Calculate the percentage of inhibition for each concentration of Qyl-685 compared to the no-drug control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of HIV-1 Replication using p24 Antigen ELISA

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as an indicator of viral replication.

Materials:

-

Supernatants from HIV-1 infected cell cultures treated with Qyl-685 (from Protocol 1 or a similar experiment)

-

Commercially available HIV-1 p24 antigen ELISA kit

-

Microplate reader

Procedure:

-

Collect the culture supernatants from the antiviral assay at the desired time point (e.g., day 5 post-infection).

-

Clarify the supernatants by centrifugation to remove cellular debris.

-

Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Coating a 96-well plate with a capture antibody specific for p24. b. Adding the culture supernatants and a standard curve of known p24 concentrations to the wells. c. Incubating to allow p24 to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Incubating to allow the detection antibody to bind to the captured p24. g. Washing the plate again. h. Adding a substrate that is converted by the enzyme to a colored product. i. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of p24 in each sample by comparing the absorbance values to the standard curve.

-

Determine the IC₅₀ of Qyl-685 based on the reduction in p24 production.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of Qyl-685 on the host cells used in the antiviral assays.

Materials:

-

Qyl-685

-

MT-2 cells (or other relevant cell line)

-

Culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Add serial dilutions of Qyl-685 to the wells. Include a no-drug control.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 4: Generation and Characterization of Qyl-685 Resistant HIV-1

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to Qyl-685.

Materials:

-

Qyl-685

-

Wild-type HIV-1 stock

-

Susceptible host cells (e.g., MT-2 or PM1)

-

Culture medium

-

Equipment for virus titration (e.g., p24 ELISA)

-

Equipment for viral RNA extraction, reverse transcription, PCR, and DNA sequencing

Procedure:

-

Initial Infection: Infect a culture of susceptible host cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

-

Drug Selection: Add Qyl-685 to the culture at a concentration close to its IC₅₀.

-

Monitoring Viral Replication: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 production).

-

Passage of Virus: When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

-

Dose Escalation: In the new culture, gradually increase the concentration of Qyl-685.

-

Repeat Passaging: Repeat steps 4 and 5 for multiple passages. This process selects for viral variants that can replicate in the presence of increasing concentrations of the drug.

-

Isolation and Characterization of Resistant Virus: Once a viral strain that can replicate at a significantly higher concentration of Qyl-685 is obtained, isolate the viral RNA.

-

Genotypic Analysis: Perform reverse transcription and PCR to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations that may be responsible for the resistance phenotype. The M184I mutation is a known resistance mutation for Qyl-685.

-

Phenotypic Analysis: Characterize the drug susceptibility of the selected virus by performing an antiviral assay (Protocol 1) to determine its IC₅₀ for Qyl-685 and other NRTIs.

Visualizations

Figure 1. Mechanism of action of Qyl-685 in inhibiting HIV-1 replication.

Figure 2. Experimental workflow for determining the antiviral activity of Qyl-685.

Figure 3. Workflow for the in vitro generation of Qyl-685 resistant HIV-1.

References

Application Notes and Protocols for the Synthesis of Qyl-685

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685, also known as methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a potent antiviral agent belonging to the class of nucleoside analogues.[1] Its unique structure, featuring a (Z)-methylenecyclopropane moiety as a carbocyclic replacement for the ribose sugar and a phosphoro-L-alaninate "ProTide" group, allows for efficient intracellular delivery and conversion to the active triphosphate form.[2][3] This ProTide technology bypasses the often rate-limiting initial phosphorylation step, a common resistance mechanism for many nucleoside drugs.[4][5] Qyl-685 has demonstrated significant in vitro activity against human immunodeficiency virus (HIV-1), including drug-resistant strains.[1][2] These application notes provide a detailed overview of the synthetic methodologies for Qyl-685, intended to guide researchers in its laboratory-scale preparation for further investigation.

The synthesis of Qyl-685 can be conceptually divided into two primary stages:

-

Synthesis of the Parent Nucleoside Analogue: Construction of the core structure, (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methanol.

-

ProTide Moiety Installation: Phosphorylation of the parent nucleoside analogue to introduce the methyl phenyl phosphoro-L-alaninate group.

This document outlines the experimental protocols for these key stages, based on established methodologies for the synthesis of methylenecyclopropane nucleoside analogues and ProTide prodrugs.[6][7]

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical Form |

| (Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine | C10H12N6O | 232.24 | Solid |

| Qyl-685 (methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate) | C20H24N7O5P | 473.42 | Solid powder |

Experimental Protocols

Protocol 1: Synthesis of the Parent Nucleoside Analogue ((Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine)

This protocol is based on the general method for the alkylation-elimination reaction to form methylenecyclopropane nucleoside analogues.[7][8] The key steps involve the stereoselective synthesis of a suitable cyclopropane precursor followed by coupling with the purine base.

Materials:

-

2,6-Diaminopurine

-

Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Alkylation-Elimination:

-

To a solution of 2,6-diaminopurine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0 eq).

-

Add a solution of ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate (1.2 eq) in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the Z and E isomers, yielding ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-carboxylate.

-

-

Reduction of the Ester:

-

Dissolve the purified Z-isomer ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine.

-

Protocol 2: Synthesis of Qyl-685 via the ProTide Approach

This protocol describes the coupling of the parent nucleoside analogue with a pre-formed phosphorochloridate reagent.[4][5]

Materials:

-

(Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine

-

Phenyl (methoxy-L-alaninyl) phosphorochloridate

-

N-Methylimidazole (NMI)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Phosphorylation Reaction:

-

Dissolve the parent nucleoside analogue (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM at room temperature under a nitrogen atmosphere.

-

Add N-Methylimidazole (NMI) (1.5 eq) to the solution.

-

In a separate flask, prepare a solution of phenyl (methoxy-L-alaninyl) phosphorochloridate (1.2 eq) in anhydrous DCM.

-

Add the phosphorochloridate solution dropwise to the nucleoside solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, using a gradient of methanol in dichloromethane, to yield Qyl-685 as a solid. The product may be a mixture of diastereomers at the phosphorus center, which may be separable by careful chromatography.

-

Visualizations

Synthetic Pathway of Qyl-685

References

- 1. In vitro anti-human immunodeficiency virus activities of Z- and E-methylenecyclopropane nucleoside analogues and their phosphoro-L-alaninate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Induction of Human Immunodeficiency Virus Type 1 Variants Resistant to Phosphoralaninate Prodrugs of Z-Methylenecyclopropane Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]